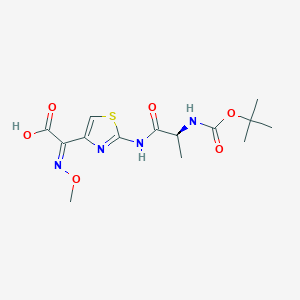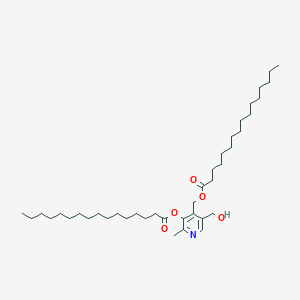
(S)-6-Amino-2-((S)-2-((R)-2-amino-3-metilbutanamido)-4-metilpentanamido)-N-(4-nitrofenil)hexanamida dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Val-Leu-Lys-pNA (hydrochloride) is a synthetic peptide substrate used primarily in biochemical assays. It is a colorimetric substrate for plasmin, an enzyme involved in the breakdown of fibrin in blood clots. The compound is composed of three amino acids: D-valine, L-leucine, and L-lysine, linked to p-nitroaniline. The hydrochloride form enhances its solubility in water, making it suitable for various laboratory applications .
Aplicaciones Científicas De Investigación
D-Val-Leu-Lys-pNA (hydrochloride) is widely used in scientific research for the following applications:
Biochemistry: As a substrate for studying the activity of plasmin and other proteolytic enzymes.
Medicine: In diagnostic assays to measure plasmin activity, which is crucial for understanding blood clotting disorders.
Pharmacology: To screen for inhibitors of plasmin and other proteases, aiding in the development of therapeutic agents.
Industry: In quality control assays for enzyme activity in various biological products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Val-Leu-Lys-pNA (hydrochloride) involves the stepwise coupling of the amino acids D-valine, L-leucine, and L-lysine to p-nitroaniline. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .
Industrial Production Methods: In an industrial setting, the production of D-Val-Leu-Lys-pNA (hydrochloride) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: D-Val-Leu-Lys-pNA (hydrochloride) primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as plasmin. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified colorimetrically .
Common Reagents and Conditions:
Enzymes: Plasmin, trypsin, and other serine proteases.
Buffers: Tris-HCl, phosphate-buffered saline (PBS), and other physiological buffers.
Conditions: Typically, reactions are carried out at physiological pH (7.4) and temperature (37°C).
Major Products: The primary product of the enzymatic hydrolysis of D-Val-Leu-Lys-pNA (hydrochloride) is p-nitroaniline, which is detected by its absorbance at 405 nm .
Mecanismo De Acción
The mechanism of action of D-Val-Leu-Lys-pNA (hydrochloride) involves its hydrolysis by plasmin. Plasmin recognizes and binds to the peptide substrate, cleaving the peptide bond between lysine and p-nitroaniline. This reaction releases p-nitroaniline, which can be quantified by its absorbance at 405 nm. This quantification allows researchers to measure plasmin activity and study its role in fibrinolysis .
Similar Compounds:
D-Val-Leu-Lys-p-nitroanilide: Similar in structure but without the hydrochloride form.
Z-D-Arg-Gly-Arg-pNA: Another chromogenic substrate for plasmin with a different amino acid sequence.
H-D-Val-Leu-Lys-pNA: A variant used in similar assays
Uniqueness: D-Val-Leu-Lys-pNA (hydrochloride) is unique due to its specific amino acid sequence and the presence of the hydrochloride form, which enhances its solubility. This makes it particularly suitable for aqueous biochemical assays, providing reliable and reproducible results .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N6O5.2ClH/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34;;/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32);2*1H/t18-,19-,20+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESQMNNSPPEOSZ-ZLARAOTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40Cl2N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62354-43-2 |
Source


|
| Record name | D-Val-leu-lys p-nitroanilidedihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














